molecular formula C14H17NO4 B1274660 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide CAS No. 680992-22-7

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Cat. No. B1274660
M. Wt: 263.29 g/mol
InChI Key: QJNPEJZMSXAKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide involves several steps and different methodologies. In one approach, the amidation process is used to synthesize N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, which is achieved by reacting acetyl chloride with carbon-14-labelled 4-amino-[14C(U)]phenol in a sodium acetate-acetic acid buffer solution at approximately -10°C. This reaction yields an 82% success rate. Further hydrolysis with aqueous sodium hydroxide solution leads to a ring-opened product with an 80% yield . Another synthesis method involves the slow evaporation solution growth technique to produce 2-(2-formylphenoxy)acetamide. This method emphasizes the importance of crystal growth in obtaining the desired compound . Additionally, a convenient synthesis of 2-furan-2-ylacetamides is reported, starting from (Z)-2-en-4-yn-1-ols. This process includes a palladium-catalyzed oxidative aminocarbonylation, followed by intramolecular conjugate addition and aromatization to yield the final furanacetamide derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For instance, 2-(2-formylphenoxy)acetamide has been studied using X-ray diffraction, which confirmed its crystal structure in the monoclinic system with a centrosymmetric space group. Density Functional Theory (DFT) calculations were employed to investigate the optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP) of the grown crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their reactivity and potential applications. The amidation reaction mentioned earlier is a key step in the synthesis of N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, which is a precursor to the ring-opened product after hydrolysis . The oxidative aminocarbonylation and subsequent intramolecular reactions leading to furanacetamide derivatives highlight the versatility of palladium catalysis in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the functional groups present. The crystallographic analysis provides insight into the solid-state properties, such as crystal system and space group, which are essential for understanding the material's properties . Theoretical calculations, such as those performed using DFT, offer predictions about the compound's stability, reactivity, and electronic properties, which are important for potential applications in pharmaceuticals or materials science .

Scientific Research Applications

Subheading

Advanced Oxidation Processes for Compound DegradationAdvanced Oxidation Processes (AOPs) have been employed to treat acetaminophen (ACT), a compound structurally related to 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, from aqueous media. This process leads to various by-products and has implications on environmental toxicity. The degradation pathways and by-products, including acetamide and formic acid, are critical in understanding the environmental impact and treatment of similar compounds (Qutob et al., 2022).

Chemical Synthesis and Biological Activity

Subheading

Exploring the Chemical Diversity and Biological ApplicationsThe chemical diversity of phenoxy acetamide and its derivatives, including compounds like 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, has been a focal point for synthesizing new pharmaceuticals. This research area explores the synthesis, chemical reactions, and potential biological activities of these compounds. It provides crucial insights into their application in medicinal chemistry and the potential for developing new therapeutic agents (Al-Ostoot et al., 2021).

Heterocyclic Synthesis

Subheading

Role as Intermediates in Heterocyclic SynthesisCompounds like 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide serve as important intermediates in the synthesis of various heterocyclic systems. Their chemical reactivity and preparation methods are crucial for developing synthetically useful and novel heterocyclic compounds, highlighting their significance in the field of synthetic chemistry (Gouda et al., 2015).

properties

IUPAC Name

2-(4-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h3-6,9,13H,1-2,7-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNPEJZMSXAKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390334
Record name 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

CAS RN

680992-22-7
Record name 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.